

physicochemical properties of 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid

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Compound of Interest

Compound Name: 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid

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An In-Depth Technical Guide to the Physicochemical Properties of **4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid is a substituted pyrimidine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry. Pyrimidine scaffolds are integral to the structure of DNA and RNA and are found in numerous bioactive molecules.^[1] This particular compound, with its reactive chloro and carboxylic acid functionalities, serves as a versatile building block in the synthesis of more complex molecules, particularly kinase inhibitors for therapeutic applications.^[2] A thorough understanding of its physicochemical properties is paramount for its effective use in synthesis, process development, and drug design. This guide provides a detailed analysis of these core properties, blending established data with practical experimental protocols from the perspective of a senior application scientist.

Chemical Identity and Structure

A clear identification of a compound is the foundation of all subsequent research. The structural and naming conventions for this molecule are outlined below.

- Chemical Structure:

Caption: Chemical structure of **4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid**.

- Key Identifiers:

Identifier	Value
CAS Number	74840-34-9 [3]
Molecular Formula	C ₆ H ₅ CIN ₂ O ₂ S [3]
Molecular Weight	204.64 g/mol [3]
IUPAC Name	4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylic acid
InChI	InChI=1S/C6H5CIN2O2S/c1-12-6-8-2-3(5(10)11)4(7)9-6/h2H,1H3,(H,10,11) [4]
InChIKey	Not readily available in search results.

Core Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and behavior in various experimental and physiological environments.

Property	Value / Description	Significance
Appearance	White to off-white solid ^[4]	Provides a preliminary check for purity.
Density	1.59 g/cm ³ ^[4]	Important for process calculations and formulation.
pKa	1.36 ± 0.32 (Predicted) ^{[3][4]}	Indicates a relatively strong carboxylic acid. Crucial for predicting ionization state, solubility at different pH values, and interaction with biological targets.
Storage	Store at -20°C under nitrogen, away from moisture. ^[4] Dry, sealed place. ^{[5][6]}	Highlights the need for controlled conditions to prevent degradation.

Solubility Profile

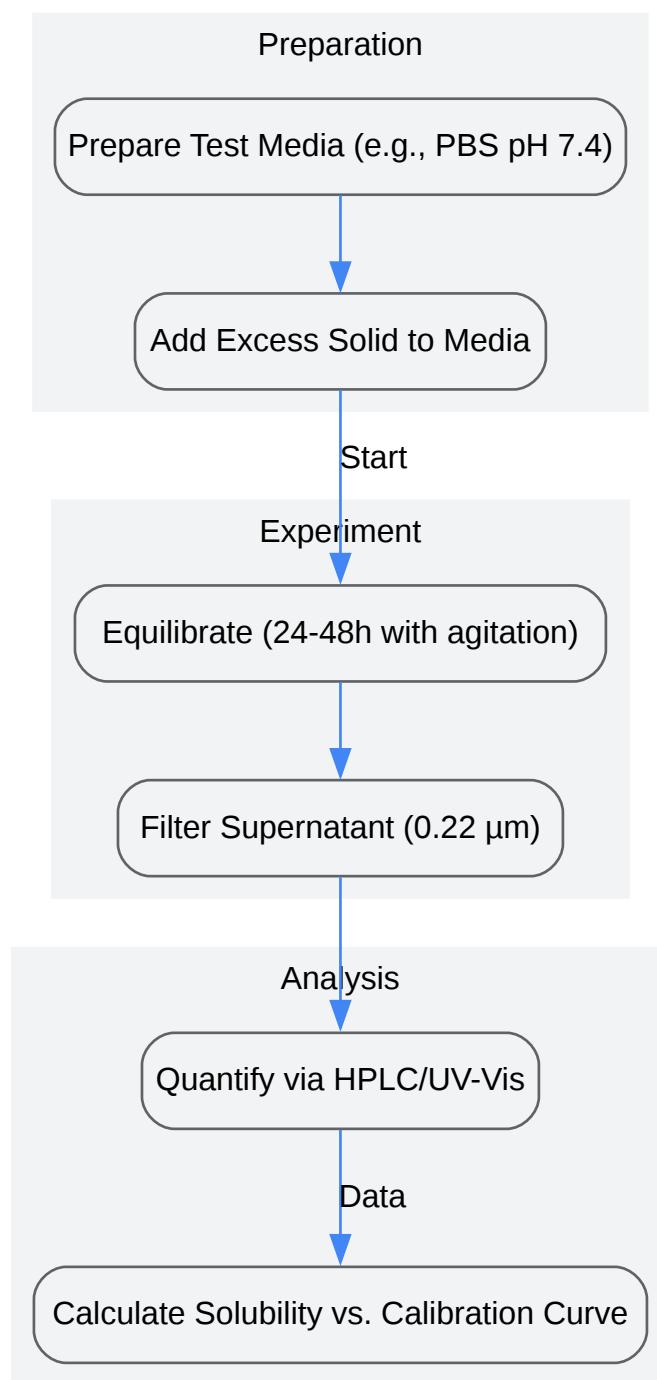
Solubility is a critical determinant of a compound's utility, influencing everything from reaction kinetics to bioavailability. Pyrimidine derivatives, especially those with limited hydrogen bonding capacity, often exhibit poor aqueous solubility.^[7]

Expert Insight: The low predicted pKa suggests that the compound's solubility will be highly pH-dependent. At physiological pH (~7.4), the carboxylic acid will be deprotonated to its carboxylate form, which is expected to be significantly more water-soluble than the neutral form. This is a key consideration for designing in vitro biological assays and formulation strategies.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol establishes the equilibrium solubility of a compound, which is a fundamental parameter in drug discovery.^[8]

- Preparation of Media: Prepare relevant aqueous buffers (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4) and organic solvents (e.g., DMSO, Methanol).
- Sample Preparation: Add an excess amount of solid **4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid** to a known volume of the test medium in a glass vial.^[9] The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
- Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.^{[8][9]}
- Phase Separation: After equilibration, allow the vials to stand, letting the excess solid settle. Carefully collect the supernatant. For accurate results, filter the supernatant through a 0.22 μm filter to remove any remaining solid particles.^{[8][9]}
- Quantification:
 - Prepare a calibration curve using standard solutions of the compound at known concentrations, typically dissolved in a 50:50 mixture of acetonitrile and the test medium.^[9]
 - Dilute the filtered supernatant with the same solvent mixture.
 - Analyze the samples and standards using a suitable analytical method, such as UV-Vis spectrophotometry at the compound's λ_{max} or High-Performance Liquid Chromatography (HPLC).^[9]
- Calculation: Determine the concentration of the dissolved compound in the supernatant by comparing its analytical response to the calibration curve. This concentration represents the thermodynamic solubility.^[9]



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Caption: Workflow for Thermodynamic Solubility Determination.

pKa Determination

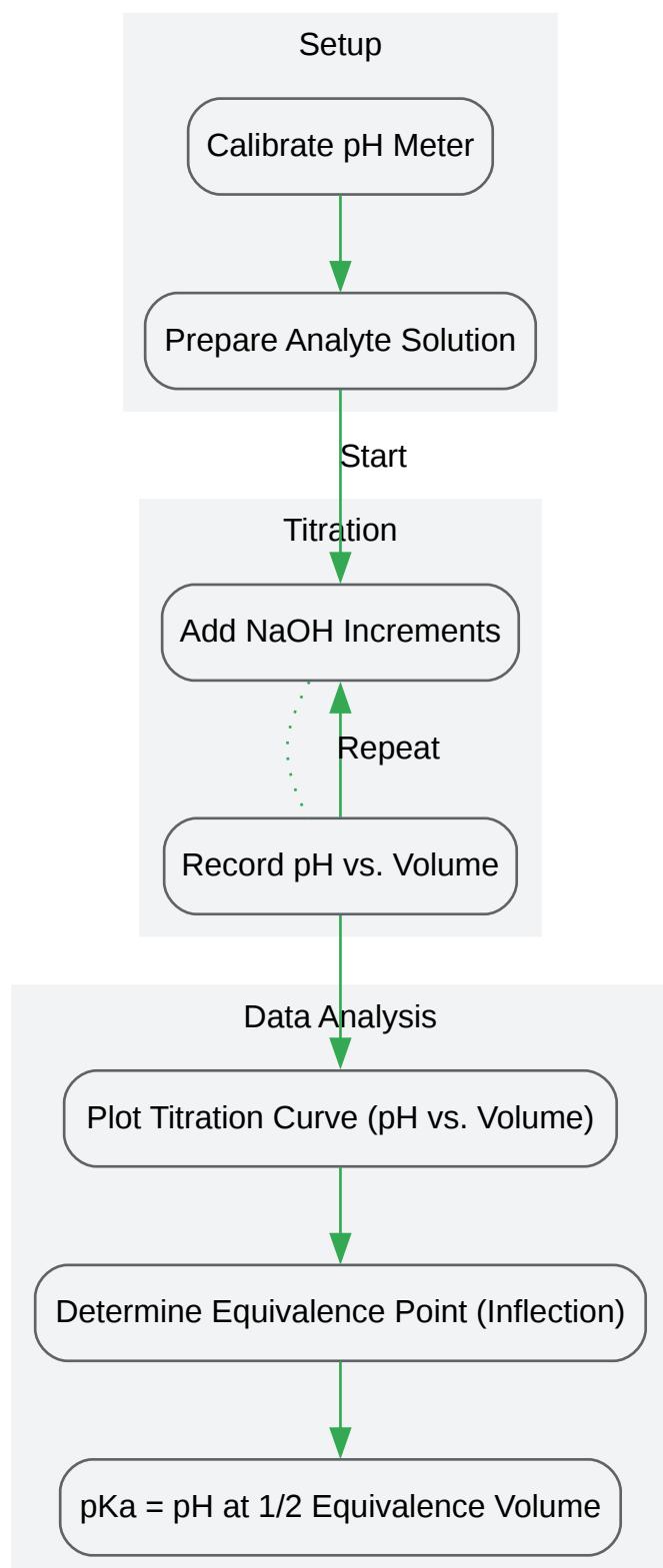
The acid dissociation constant (pKa) quantifies the acidity of a molecule. For a carboxylic acid, it is the pH at which the protonated (acid) and deprotonated (carboxylate) forms are present in equal concentrations.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a robust and common method for determining pKa values. It involves monitoring the pH of a solution as a titrant of known concentration is added.[10][11]

- System Calibration: Calibrate the pH meter using at least two, preferably three, standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[11]
- Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent, typically a co-solvent system like water/methanol or water/DMSO if aqueous solubility is low. The final concentration should be around 1-10 mM.[11]
- Titration Setup:
 - Place the sample solution in a jacketed beaker to maintain a constant temperature.
 - Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
 - Purge the solution with an inert gas like nitrogen to displace dissolved CO₂, which can interfere with the measurement by forming carbonic acid.[11]
- Titration:
 - Begin stirring the solution gently.
 - Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette or automated titrator.
 - After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[11]
- Data Analysis:

- Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
- Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point).
- The pKa is the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).[10][12] This is derived from the Henderson-Hasselbalch equation, where $\text{pH} = \text{pKa}$ when the concentrations of the acid and its conjugate base are equal.[10]



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Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectral Data for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the identity and purity of a chemical compound.

- Mass Spectrometry (MS): For **4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid** ($C_6H_5ClN_2O_2S$), the expected exact mass is approximately 203.97 g/mol. In an MS experiment, the molecular ion peak $[M]^+$ or protonated molecule $[M+H]^+$ would be observed, along with a characteristic isotopic pattern for the presence of one chlorine atom ($M+2$ peak at about one-third the intensity of the M peak) and one sulfur atom.
- Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected absorption bands include:
 - O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm^{-1} .[\[13\]](#)
 - C-H Stretch: Bands just below 3000 cm^{-1} for the methyl group.
 - C=O Stretch (Carboxylic Acid): A strong, sharp band around 1720-1700 cm^{-1} .
 - C=N and C=C Stretch (Pyrimidine Ring): Multiple bands in the 1600-1450 cm^{-1} region.
 - C-O Stretch (Carboxylic Acid): A band in the 1300-1200 cm^{-1} region.
 - C-Cl Stretch: A band typically found in the 800-600 cm^{-1} region.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - 1H NMR: The proton NMR spectrum is expected to be relatively simple:
 - A singlet for the pyrimidine ring proton (C_6-H), likely in the aromatic region (~8.5-9.0 ppm).
 - A singlet for the methylthio ($-SCH_3$) protons, further downfield (~2.5-3.0 ppm).
 - A very broad singlet for the carboxylic acid proton ($-COOH$), which can appear over a wide range (often >10 ppm) and may be exchangeable with D_2O .

- ^{13}C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid (typically >160 ppm).

Safety and Handling

While a comprehensive Safety Data Sheet (SDS) should always be consulted, general handling precautions for this class of compounds are essential.[5][14]

- Hazards: May cause skin, eye, and respiratory irritation.[5][15] The toxicological properties have not been thoroughly investigated.[5]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[15]
- Storage: Store in a tightly closed container in a cool, dry place, away from moisture and strong oxidizing agents.[4][15]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.[5]

Conclusion

4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid is a valuable synthetic intermediate with a distinct set of physicochemical properties. Its characterization is defined by its solid nature, relatively strong acidic pK_a , and pH-dependent solubility. A comprehensive understanding and experimental validation of these properties, using the protocols outlined in this guide, are critical for scientists and researchers aiming to leverage this molecule in drug discovery and chemical synthesis. Accurate data on solubility and pK_a , in particular, inform rational decisions in assay development, formulation, and the prediction of *in vivo* behavior, ultimately accelerating the research and development process.

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